4-[(Phenethyloxy)methyl]piperidine

sigma receptor pharmacology radioligand binding receptor occupancy

4-[(Phenethyloxy)methyl]piperidine (CAS 883546-79-0) is a defined sigma-1/2 receptor ligand with validated Ki=15 nM (σ1) and functional antagonist IC₅₀ of 19 nM (σ1) and 227 nM (σ2). Unlike high-selectivity σ1 antagonists (e.g., BD1063 ~50-fold selectivity), this compound provides a ~12-fold σ1/σ2 window, enabling concurrent engagement studies in co-expression systems. Available from multiple suppliers in free base and HCl salt forms at ≥95% purity. Choose this exact entity to reproduce published SAR and avoid selectivity-driven experimental variance.

Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
Cat. No. B1648575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Phenethyloxy)methyl]piperidine
Molecular FormulaC14H21NO
Molecular Weight219.32 g/mol
Structural Identifiers
SMILESC1CNCCC1COCCC2=CC=CC=C2
InChIInChI=1S/C14H21NO/c1-2-4-13(5-3-1)8-11-16-12-14-6-9-15-10-7-14/h1-5,14-15H,6-12H2
InChIKeyNAAQXDUQJYALDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(Phenethyloxy)methyl]piperidine: Technical Baseline and Procurement-Relevant Classification


4-[(Phenethyloxy)methyl]piperidine (CAS 883546-79-0; free base) and its hydrochloride salt (CAS 883546-79-0 HCl; C14H22ClNO, MW 255.78) are piperidine-based small-molecule ligands that bind to sigma-1 (σ1) and sigma-2 (σ2) receptors [1]. The compound belongs to the phenoxyalkylpiperidine structural class, which has been systematically investigated for sigma receptor affinity [2][3]. Binding data from guinea pig brain membranes indicate a Ki of 15 nM at the σ1 receptor (displacement of [³H]-pentazocine), with antagonist functional activity showing an IC₅₀ of 19 nM at human σ1 and an IC₅₀ of 227 nM at human σ2 [1]. The compound is supplied for research use only (RUO), with typical purity specifications of ≥95%, and is available in multiple salt forms and packaging quantities .

Why 4-[(Phenethyloxy)methyl]piperidine Cannot Be Simply Substituted with Generic Sigma Receptor Ligands


Sigma receptor ligands exhibit substantial variability in subtype selectivity, functional activity (agonist vs. antagonist), and target engagement profiles, even among structurally related piperidine derivatives [1]. The phenethyloxymethyl substitution pattern on the 4-position of the piperidine ring confers a distinct binding signature that differs from both phenoxyalkylpiperidines and piperazine-based antagonists [2]. Critically, 4-[(Phenethyloxy)methyl]piperidine demonstrates functional antagonist activity at σ1 receptors (IC₅₀ = 19 nM) and measurable σ2 engagement (IC₅₀ = 227 nM), a dual-binding profile that contrasts with high-selectivity σ1 antagonists such as BD1063 (Ki σ1 = 9 nM; Ki σ2 = 449 nM; ~50-fold selectivity) [3][4]. Substituting this compound with an alternative sigma ligand without verifying the specific binding profile, functional activity, and subtype selectivity can compromise experimental reproducibility and invalidate comparisons with published literature that employed this exact chemical entity. The quantitative evidence below substantiates why procurement decisions should be guided by compound-specific data rather than class-based assumptions.

4-[(Phenethyloxy)methyl]piperidine: Quantitative Comparative Evidence for Informed Scientific Selection


Sigma-1 Receptor Binding Affinity: Guinea Pig Brain Membrane Displacement Data

4-[(Phenethyloxy)methyl]piperidine demonstrates sub-20 nM affinity at the sigma-1 receptor in native tissue preparations. In guinea pig brain membrane homogenates, the compound displaced [³H]-pentazocine with a Ki of 15 nM, while functional antagonist activity at human σ1 yielded an IC₅₀ of 19 nM [1]. In comparison, the widely used σ1-selective antagonist BD1063 (1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine) exhibits a Ki of 9 nM for σ1, with approximately 50-fold selectivity over σ2 (Ki σ2 = 449 nM) [2]. The affinity difference between the two compounds at σ1 is modest (15-19 nM vs. 9 nM), but the subtype selectivity profiles diverge substantially.

sigma receptor pharmacology radioligand binding receptor occupancy

Sigma-2 Receptor Binding and Subtype Selectivity Profile

4-[(Phenethyloxy)methyl]piperidine exhibits a σ1/σ2 selectivity ratio of approximately 12-fold (IC₅₀ σ1 = 19 nM vs. IC₅₀ σ2 = 227 nM), based on functional antagonist activity at human receptors [1]. This contrasts with the high-selectivity σ1 antagonist BD1063, which demonstrates approximately 50-fold selectivity for σ1 over σ2 (Ki σ1 = 9 nM vs. Ki σ2 = 449 nM) [2]. Among the broader class of phenoxyalkylpiperidines, methylation patterns on the piperidine ring have been shown to systematically modulate σ1 and σ2 affinity, with some derivatives achieving subnanomolar σ1 affinity while others display mixed σ1/σ2 binding [3].

sigma-2 receptor TMEM97 subtype selectivity dual-binding ligand

Chemical Structure Distinction: Phenethyloxy vs. Phenoxyalkyl Substitution Pattern

4-[(Phenethyloxy)methyl]piperidine features a phenethyloxy group (2-phenylethoxymethyl) attached at the 4-position of the piperidine ring, distinguishing it from the phenoxyalkylpiperidine class represented by lead compound 1a (1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine) [1]. In the phenoxyalkylpiperidine series, systematic variation of methylation at carbon atoms alpha to the piperidine nitrogen produced σ1 Ki values ranging from subnanomolar to micromolar, demonstrating that structural modifications at this position critically determine both affinity and functional activity (agonism vs. antagonism) [1]. The phenethyloxymethyl substitution in the target compound represents a distinct chemotype from both the phenoxyalkylpiperidines and the piperazine-based antagonists such as BD1063 (1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine) . Importantly, 4-[(Phenethyloxy)methyl]piperidine carries an unsubstituted piperidine nitrogen (secondary amine), which affects its protonation state and hydrogen-bonding capacity relative to N-alkylated analogs, with potential implications for membrane permeability and binding kinetics [2].

structure-activity relationship SAR piperidine scaffold ligand design

Commercial Availability and Supply Chain Differentiation Relative to BD1063

4-[(Phenethyloxy)methyl]piperidine hydrochloride is commercially available from multiple research chemical suppliers in catalog quantities (e.g., 500 mg), with typical purity specifications of ≥95% for RUO applications . In contrast, the widely used σ1-selective antagonist BD1063 (CAS 206996-13-6) is supplied by a more limited set of vendors, with noted availability constraints and lead times of approximately 2 weeks for certain quantities [1]. While no direct quantitative comparative data on batch-to-batch consistency or purity across vendors exists in the public domain for the target compound, the presence of multiple commercial sources for 4-[(Phenethyloxy)methyl]piperidine may reduce single-supplier dependency relative to more specialized probes like BD1063.

chemical procurement research tool availability sigma ligand sourcing

Recommended Research Applications for 4-[(Phenethyloxy)methyl]piperidine Based on Verified Differentiation Evidence


Sigma Receptor Pharmacology Studies Requiring Dual σ1/σ2 Binding Profile

4-[(Phenethyloxy)methyl]piperidine is optimally suited for experiments where concurrent engagement of σ1 and σ2 receptors is desired or must be accounted for. With an IC₅₀ of 19 nM at σ1 and 227 nM at σ2 (approx. 12-fold selectivity), this compound provides a different selectivity window compared to high-selectivity σ1 antagonists such as BD1063 (~50-fold selectivity) [1][2]. This profile enables researchers to evaluate the contribution of partial σ2 receptor modulation in cellular or tissue systems where both subtypes are co-expressed, without the near-complete σ2 sparing characteristic of BD1063.

Structure-Activity Relationship (SAR) Studies of Piperidine-Based Sigma Ligands

The phenethyloxymethyl substitution pattern and unsubstituted piperidine nitrogen of 4-[(Phenethyloxy)methyl]piperidine distinguish it from both N-alkylated phenoxyalkylpiperidines (e.g., compound 1a) and piperazine-based sigma ligands (e.g., BD1063) [1]. This compound serves as a valuable reference point in SAR investigations examining how linker length, substitution position, and amine protonation state influence sigma receptor affinity, subtype selectivity, and functional activity. Systematic variation of methylation on phenoxyalkylpiperidines has been shown to modulate σ1 Ki from subnanomolar to micromolar ranges, underscoring the importance of precise structural definition in SAR studies [1].

Functional Antagonism Studies at Sigma-1 Receptors in Native Tissue Preparations

With confirmed antagonist functional activity at σ1 (IC₅₀ = 19 nM) and validated binding in guinea pig brain membrane preparations (Ki = 15 nM, displacement of [³H]-pentazocine), 4-[(Phenethyloxy)methyl]piperidine is suitable for ex vivo and in vitro experiments requiring σ1 antagonism in native tissue contexts [1]. The compound's moderate σ2 affinity should be considered when interpreting results from tissues expressing both receptor subtypes. Researchers employing BD1063 in parallel may observe different functional outcomes due to the latter's higher σ1/σ2 selectivity ratio [2].

Laboratory-Scale Procurement for Extended Experimental Series

For research programs requiring sustained access to a sigma receptor ligand over multiple experimental phases, 4-[(Phenethyloxy)methyl]piperidine offers a procurement advantage through its availability from multiple commercial suppliers [1]. This contrasts with more specialized sigma ligands such as BD1063, which may present longer lead times or more limited vendor options [2]. While this factor does not directly bear on biological activity, it is a relevant consideration for laboratories managing long-term research workflows and seeking to minimize supply chain disruption risk.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(Phenethyloxy)methyl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.